molecular formula C43H66O15 B194529 beta-Acetyldigoxin CAS No. 5355-48-6

beta-Acetyldigoxin

Numéro de catalogue B194529
Numéro CAS: 5355-48-6
Poids moléculaire: 823 g/mol
Clé InChI: NREAGDHHMSOWKZ-DXJNJSHLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beta-Acetyldigoxin is a cardenolide glycoside . It is a natural product found in Digitalis grandiflora and Digitalis lanata . Alpha- or beta-acetyl derivatives of DIGOXIN or lanatoside C from Digitalis lanata are better absorbed and longer acting than digoxin and are used in congestive heart failure .


Synthesis Analysis

The fragmentation spectra of additional authentic standards of cardiac glycoside (digitoxigenin, digoxigenin, β-acetyldigoxin) and cardenolides identified in the leaves of Digitalis lanata (D. lanata) and Digitalis purpurea (D. purpurea) were provided with high resolution .


Molecular Structure Analysis

The molecular formula of beta-Acetyldigoxin is C43H66O15 . The IUPAC name is [(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[ (3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate .


Physical And Chemical Properties Analysis

The molecular weight of beta-Acetyldigoxin is 823.0 g/mol . The CAS number is 5355-48-6 .

Applications De Recherche Scientifique

Application in Cancer Research

  • Scientific Field : Oncology .
  • Summary of the Application : Digoxin, a cardiac glycoside long used to treat congestive heart failure, has been found to show potential antitumor activity . It is believed to inhibit NKA, hypoxia-inducing factor 1α (HIF-1α), and nuclear factor kappa B (NF-κB) activation, and induce autophagy and immunogenic cell death .
  • Methods of Application : The methods of application involve the use of docking profiles for digoxin and several derivatives with Na+/K±ATPase . An additional small Asn130 side pocket was revealed, which could be useful in the design of novel digoxin-like antitumor agents .
  • Results or Outcomes : The docking scores for digoxin and its derivatives were found to correlate with their cytotoxicity, indicating a potential use of these values in the prediction of the cancer cell cytotoxicity of other cardiac glycosides . Moreover, digoxin was found to bind to FIH-1 and NF-κB but not HDAC, IAP, and PI3K, suggesting that this cardiac glycoside directly targets FIH-1, Na+/K±ATPase, and NF-κB to mediate its antitumor potential .

Interaction with Na+/K±ATPase

  • Scientific Field : Biochemistry .
  • Summary of the Application : Beta-Acetyldigoxin and related compounds like Digoxin have been found to interact with Na+/K±ATPase, a crucial enzyme involved in maintaining the electrochemical gradient across the cell membrane .
  • Methods of Application : The methods of application involve investigating the docking profiles for digoxin and several derivatives with Na+/K±ATPase . An additional small Asn130 side pocket was revealed, which could be useful in the design of novel digoxin-like antitumor agents .
  • Results or Outcomes : The docking scores for digoxin and its derivatives were found to correlate with their cytotoxicity, indicating a potential use of these values in the prediction of the cancer cell cytotoxicity of other cardiac glycosides .

Effects on Contractile Protein System of Myocardium

  • Scientific Field : Cardiology .
  • Summary of the Application : Beta-Acetyldigoxin and related compounds like Strophanthin K have been found to have direct stimulating effects on the contractile protein system of the myocardium .
  • Methods of Application : The methods of application involve in vitro studies on skinned myocardial fibers (SMF) with extracted or functionally inactivated enzymes and membranes of mitochondria, longitudinal sarcoplasmic reticulum, triads, and sarcolemma .
  • Results or Outcomes : It has been revealed in energy release stimulation and force generation, in quantitative (beta-acetyldigoxin) or quantitative and qualitative (strophanthin K) stimulation of energy transduction, in the increase of contractile process cooperativity and Ca-sensitivity of SMF as well as in the SMF relaxation time extension (in the case of strophanthin K) .

Interaction with Other Molecular Targets

  • Scientific Field : Biochemistry .
  • Summary of the Application : Digoxin, a compound related to beta-Acetyldigoxin, has been found to interact with several other molecular targets, including FIH-1 and NF-κB .
  • Methods of Application : The methods of application involve investigating the docking profiles for digoxin and several derivatives with these molecular targets .
  • Results or Outcomes : In these docking studies, digoxin was found to bind to FIH-1 and NF-κB but not HDAC, IAP, and PI3K, suggesting that this cardiac glycoside directly targets FIH-1, Na+/K±ATPase, and NF-κB to mediate its antitumor potential .

Effects on Calcium Release in Skeletal Muscle

  • Scientific Field : Physiology .
  • Summary of the Application : Cardiac glycosides like digoxin and ouabain have been found to affect the calcium release flux from the sarcoplasmic reticulum (SR) in skeletal muscle fibers of the frog .
  • Methods of Application : The methods of application involve studying the effects of these compounds on the calcium release flux from the SR, isometric tension, and intramembrane charge movement in voltage-clamped skeletal muscle fibers of the frog .
  • Results or Outcomes : Both cardiac glycosides increased both calcium transients and simultaneously recorded tension at all membrane potentials, showing different effects on the peak and on the steady components of the calcium release flux .

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours of beta-Acetyldigoxin. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O15/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAGDHHMSOWKZ-DXJNJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201760
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Acetyldigoxin

CAS RN

5355-48-6
Record name β-Acetyldigoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Acetyldigoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Card-20(22)-enolide, 3-[(O-4-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ACETYLDIGOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7K44M64CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Acetyldigoxin
Reactant of Route 2
Reactant of Route 2
beta-Acetyldigoxin
Reactant of Route 3
Reactant of Route 3
beta-Acetyldigoxin
Reactant of Route 4
Reactant of Route 4
beta-Acetyldigoxin
Reactant of Route 5
beta-Acetyldigoxin
Reactant of Route 6
beta-Acetyldigoxin

Citations

For This Compound
355
Citations
C Pauli-Magnus, T Mürdter, A Godel, T Mettang… - Naunyn-Schmiedeberg's …, 2001 - Springer
Digoxin is a drug with a narrow therapeutic index, which is substrate of the ATP-dependent efflux pump P-glycoprotein. Increased or decreased digoxin plasma concentrations occur in …
Number of citations: 68 link.springer.com
J Kuhlmann - Clinical Pharmacology & Therapeutics, 1985 - Wiley Online Library
To determine whether nifedipine or diltiazem affect digoxin kinetics, glycoside plasma concentrations and renal excretion were measured before and during dosing in 23 patients with …
Number of citations: 42 ascpt.onlinelibrary.wiley.com
J Kuhlmann - … Journal of Clinical Pharmacology, Therapy, and …, 1984 - europepmc.org
… During treatment with cholestyramine the plasma concentrations of beta-acetyldigoxin and beta-methyldigoxin declined with half-lives of 20.4 or 30.0 h. These values are significantly …
Number of citations: 6 europepmc.org
H Rameis, J Bonelli, H Waginger… - Wiener Klinische …, 1981 - europepmc.org
… methyldigoxin (Lanitop) or 0.4 mg beta-acetyldigoxin (Novodigal) daily, orally… With beta-acetyldigoxin there was no statistically significant … than on standard dosage of beta-acetyldigoxin. …
Number of citations: 5 europepmc.org
H Rameis, B Woodcock, J Bonelli… - International Journal of …, 1984 - europepmc.org
… (Lanitop) or 0.4 mg beta-acetyldigoxin (Novodigal) orally. Every day the … With beta-acetyldigoxin there was no statistically significant … than on a standard dosage of beta-acetyldigoxin. …
Number of citations: 6 europepmc.org
J Kuhlmann, S Marcin, KH Frank - Klinische Wochenschrift, 1984 - europepmc.org
The effect of nifedipine (N) on the pharmacokinetics and pharmacodynamics of beta-acetyldigoxin (AD; n= 11) and digitoxin (DGT; n= 10) was studied in 21 patients with cardiac …
Number of citations: 8 europepmc.org
H Flasch, V Schumpelic, G Koch - Arzneimittel-forschung, 1977 - europepmc.org
… After oral administration of 3H-beta-acetyldigoxin to four … that 90% of the beta-acetyldigoxin was unchanged during the … According to these data the absorption of beta-acetyldigoxin …
Number of citations: 2 europepmc.org
J Bonelli, H Rameis, H Waginger - International Journal of Clinical …, 1981 - europepmc.org
… beta-methyldigoxin or 0.4 mg beta-acetyldigoxin daily, applied orally. … 3.7:1; after therapy with beta-acetyldigoxin it was 3.2:1. There … doses of beta-methyldigoxin and beta-acetyldigoxin. …
Number of citations: 4 europepmc.org
NV Karsanov, VA Magaldadze… - … 'noi Biologii i Meditsiny, 1991 - europepmc.org
… Strophanthin K and beta-acetyldigoxin in vitro in … process was normalized due to beta-acetyldigoxin, and exceeded the … , while beta-acetyldigoxin effected, on the whole, extensively. …
Number of citations: 3 europepmc.org
E Schaumlöffel, R Prignitz - Arzneimittel-forschung, 1976 - europepmc.org
Original tablets of Cormelian [= 50 mg 1, 4-bis [3-(3, 4, 5-trimethoxybenzoyl-oxy)-propyl]-perhydro-1, 4-diazepine (dilazep)] and Cormelian-Digotab (= 50 mg dilazep+ 0.2 mg beta-acetyl…
Number of citations: 2 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.